![molecular formula C9H7ClN2O2 B1290410 Methyl 6-chloro-1H-indazole-3-carboxylate CAS No. 717134-47-9](/img/structure/B1290410.png)
Methyl 6-chloro-1H-indazole-3-carboxylate
Overview
Description
“Methyl 6-chloro-1H-indazole-3-carboxylate” is a compound with the molecular formula C9H7ClN2O2 . It is a member of indazoles , which are important heterocycles in drug molecules . This compound is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-1H-indazole-3-carboxylate” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 210.62 g/mol .Physical And Chemical Properties Analysis
“Methyl 6-chloro-1H-indazole-3-carboxylate” has several computed properties. It has a molecular weight of 210.62 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . It is soluble in water .Scientific Research Applications
Anti-Inflammatory Applications
Methyl 6-chloro-1H-indazole-3-carboxylate: and its derivatives have shown potential as anti-inflammatory agents. Studies have synthesized various indazole derivatives and evaluated their efficacy in vivo for conditions like arthritis and edema. For instance, certain compounds have demonstrated significant anti-inflammatory activity with minimal side effects .
Antimicrobial Activity
Indazole compounds, including those with the methyl 6-chloro-1H-indazole-3-carboxylate structure, have been explored for their antimicrobial properties. These compounds are studied for their potential to inhibit the growth of various bacterial strains, contributing to the development of new antibiotics .
Anti-Cancer Properties
The indazole moiety is a part of several compounds with anticancer activities. Some derivatives of methyl 6-chloro-1H-indazole-3-carboxylate have been tested against different cancer cell lines, showing promising results. For example, certain compounds have inhibited cell growth effectively, particularly against colon and melanoma cell lines, with GI50 values in a low micromolar range .
Antiprotozoal Effects
Research has also been conducted on the antiprotozoal effects of indazole derivatives. These studies aim to develop treatments for diseases caused by protozoan parasites, with some compounds showing promising results in inhibiting protozoal growth .
Cardiovascular Research
Indazole derivatives are investigated for their potential cardiovascular benefits, including antihypertensive effects. By modulating various biological pathways, these compounds could contribute to the treatment of hypertension and related cardiovascular disorders .
Neuropharmacological Applications
The indazole nucleus is being studied for its neuropharmacological applications, including the treatment of neurodegenerative diseases. Derivatives of methyl 6-chloro-1H-indazole-3-carboxylate may offer therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s disease by affecting neurological pathways and protecting neural cells .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .
Mechanism of Action
Target of Action
Methyl 6-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . They have been shown to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell growth and division, and their dysregulation can lead to diseases such as cancer .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound likely interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the activity of these kinases, potentially altering cellular processes and leading to various biological effects .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-chloro-1H-indazole-3-carboxylate are likely to be those involving its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the suppression of cell proliferation . Similarly, the modulation of h-sgk activity can influence various cellular processes, including cell volume regulation .
Pharmacokinetics
It has been suggested that indazole derivatives generally have high gi absorption and are bbb permeant . These properties could potentially impact the bioavailability of Methyl 6-chloro-1H-indazole-3-carboxylate, influencing its efficacy and safety.
Result of Action
The molecular and cellular effects of Methyl 6-chloro-1H-indazole-3-carboxylate’s action are likely to be diverse, given the wide range of biological activities exhibited by indazole derivatives . For instance, its anticancer activity could result from the inhibition of cell proliferation due to its interaction with target kinases . Its anti-inflammatory activity could be due to the inhibition of mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
properties
IUPAC Name |
methyl 6-chloro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYJEMREXVWPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635047 | |
Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-1H-indazole-3-carboxylate | |
CAS RN |
717134-47-9 | |
Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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